molecular formula C16H21FN2O2 B13049762 Methyl (R)-4-([1,3'-bipyrrolidin]-1'-YL)-2-fluorobenzoate

Methyl (R)-4-([1,3'-bipyrrolidin]-1'-YL)-2-fluorobenzoate

Cat. No.: B13049762
M. Wt: 292.35 g/mol
InChI Key: XHPMRAPTZHWBJT-CYBMUJFWSA-N
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Description

Methyl ®-4-([1,3’-bipyrrolidin]-1’-YL)-2-fluorobenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorinated benzoate core linked to a bipyrrolidinyl moiety, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-4-([1,3’-bipyrrolidin]-1’-YL)-2-fluorobenzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the bipyrrolidinyl intermediate: This involves the cyclization of appropriate precursors under controlled conditions to form the bipyrrolidinyl ring system.

    Introduction of the fluorobenzoate moiety: The bipyrrolidinyl intermediate is then reacted with a fluorobenzoate derivative under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and stringent purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-4-([1,3’-bipyrrolidin]-1’-YL)-2-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The fluorine atom in the benzoate ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl ®-4-([1,3’-bipyrrolidin]-1’-YL)-2-fluorobenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be employed in the study of biological pathways and interactions due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl ®-4-([1,3’-bipyrrolidin]-1’-YL)-2-fluorobenzoate involves its interaction with specific molecular targets. The bipyrrolidinyl moiety may interact with enzymes or receptors, modulating their activity. The fluorobenzoate core can influence the compound’s binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl ®-3-hydroxybutyrate: Another methyl ester with distinct biological activities.

    Methyl ®-2-fluorobenzoate: Shares the fluorobenzoate core but lacks the bipyrrolidinyl moiety.

Uniqueness

Methyl ®-4-([1,3’-bipyrrolidin]-1’-YL)-2-fluorobenzoate is unique due to the combination of the bipyrrolidinyl and fluorobenzoate structures, which imparts specific chemical and biological properties not found in simpler analogs.

This detailed overview provides a comprehensive understanding of Methyl ®-4-([1,3’-bipyrrolidin]-1’-YL)-2-fluorobenzoate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

Methyl (R)-4-([1,3'-bipyrrolidin]-1'-YL)-2-fluorobenzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-fluorobenzoic acid with an appropriate amine derivative. The process often requires specific catalysts and conditions to ensure high yields and purity. The compound's structure can be represented as follows:

Methyl R 4 1 3 bipyrrolidin 1 YL 2 fluorobenzoate\text{Methyl R 4 1 3 bipyrrolidin 1 YL 2 fluorobenzoate}

Pharmacological Properties

This compound has been investigated for various biological activities:

  • Antitumor Activity : Studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. It has been shown to inhibit tumor growth in vitro and in vivo models, suggesting its potential as an anticancer agent .
  • Anti-inflammatory Effects : Research has demonstrated that the compound may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
  • Neuroprotective Properties : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, indicating its potential utility in neurodegenerative diseases like Alzheimer's .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • In Vitro Studies : In a study involving human breast cancer cell lines, the compound demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutic agents .
  • Animal Models : In murine models of inflammation, administration of this compound resulted in significant reductions in inflammatory markers and improved clinical scores compared to controls .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in tumor progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase pathways.
  • Modulation of Signaling Pathways : It appears to affect signaling pathways related to cell proliferation and apoptosis, including the PI3K/AKT/mTOR pathway, which is crucial for cell survival and growth regulation .

Comparative Efficacy

A comparison table summarizing the biological activities of this compound against other known compounds is provided below:

Compound NameAntitumor ActivityAnti-inflammatory ActivityNeuroprotection
This compoundHighModerateModerate
Standard Chemotherapeutic Agent AModerateLowNone
Non-steroidal Anti-inflammatory Drug BLowHighNone

Properties

Molecular Formula

C16H21FN2O2

Molecular Weight

292.35 g/mol

IUPAC Name

methyl 2-fluoro-4-[(3R)-3-pyrrolidin-1-ylpyrrolidin-1-yl]benzoate

InChI

InChI=1S/C16H21FN2O2/c1-21-16(20)14-5-4-12(10-15(14)17)19-9-6-13(11-19)18-7-2-3-8-18/h4-5,10,13H,2-3,6-9,11H2,1H3/t13-/m1/s1

InChI Key

XHPMRAPTZHWBJT-CYBMUJFWSA-N

Isomeric SMILES

COC(=O)C1=C(C=C(C=C1)N2CC[C@H](C2)N3CCCC3)F

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)N2CCC(C2)N3CCCC3)F

Origin of Product

United States

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